2-bromo-2-fluoroethyl methanesulfonate
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Overview
Description
2-bromo-2-fluoroethyl methanesulfonate is a reactive alkylating agent commonly used in chemical synthesis, bioconjugation, and drug discovery research. This compound is known for its ability to introduce alkyl groups into various substrates, making it a valuable tool in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-fluoroethyl methanesulfonate typically involves the reaction of 2-bromo-2-fluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-2-fluoroethyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms, which are good leaving groups. These reactions can be used to introduce various functional groups into organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Major Products
The major products formed from reactions with this compound depend on the nucleophile used. For example, reactions with amines yield alkylated amines, while reactions with thiols produce thioethers.
Scientific Research Applications
2-bromo-2-fluoroethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for introducing alkyl groups into organic molecules, facilitating the synthesis of complex compounds.
Biology: The compound is employed in bioconjugation techniques to modify biomolecules such as proteins and nucleic acids.
Medicine: In drug discovery, this compound is used to create novel pharmaceuticals by modifying lead compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-2-fluoroethyl methanesulfonate involves the formation of a highly reactive intermediate that can alkylate nucleophilic sites on target molecules. This alkylation process can modify the structure and function of the target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-chloroethyl methanesulfonate: Similar in structure but with a chlorine atom instead of a bromine atom.
2-iodoethyl methanesulfonate: Contains an iodine atom instead of a bromine atom.
2-bromoethyl methanesulfonate: Lacks the fluorine atom present in 2-bromo-2-fluoroethyl methanesulfonate.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and make it a versatile reagent for various chemical transformations.
Properties
CAS No. |
2751610-91-8 |
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Molecular Formula |
C3H6BrFO3S |
Molecular Weight |
221 |
Purity |
95 |
Origin of Product |
United States |
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